2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl group, a methyl group, and an ethanamine side chain, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the Ethanamine Side Chain: The final step involves the nucleophilic substitution reaction where the ethanamine group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns.
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)ethan-1-amine: Similar structure with a different position of the substituent on the pyrazole ring.
Uniqueness
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-(3-tert-butyl-1-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-8(5-6-11)7-13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI Key |
QGZLEVWSSYRUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CCN)C |
Origin of Product |
United States |
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